4-Bromo-2-difluoromethoxy-3-nitrotoluene
Overview
Description
4-Bromo-2-difluoromethoxy-3-nitrotoluene is a chemical compound belonging to the class of nitroaromatic compounds. It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene ring. This compound is typically used as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
The synthesis of 4-Bromo-2-difluoromethoxy-3-nitrotoluene generally involves a two-step process:
Starting Material: The synthesis begins with 4-bromo-2,3-difluoromethoxytoluene.
Nitration: The starting material undergoes nitration, a nucleophilic aromatic substitution reaction where a nitronium ion (NO2+) is added to the aromatic ring.
Industrial production methods for this compound are similar, involving large-scale nitration reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-difluoromethoxy-3-nitrotoluene undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include concentrated acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-difluoromethoxy-3-nitrotoluene has a wide range of applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of antitumor agents and other pharmaceuticals.
Materials Science: It is used in the development of electronic devices, explosives, and propellants.
Agrochemicals: It is utilized in the synthesis of various agrochemicals.
Defense Industry: It can be used as an explosive for missiles.
Mechanism of Action
The mechanism of action of 4-Bromo-2-difluoromethoxy-3-nitrotoluene depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely depending on the specific compound it is used to synthesize .
Comparison with Similar Compounds
4-Bromo-2-difluoromethoxy-3-nitrotoluene can be compared with other nitroaromatic compounds, such as:
4-Bromo-3-difluoromethoxy-2-nitrotoluene: Similar in structure but with different positioning of the functional groups.
2-Bromo-4-difluoromethoxy-3-nitrotoluene: Another isomer with different functional group positions.
4-Chloro-2-difluoromethoxy-3-nitrotoluene: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(9)6(12(13)14)7(4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZXDSQJLVANJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211607 | |
Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804910-61-9 | |
Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804910-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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